Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a benzyl group, and a benzene-1,3-dicarboxylate moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and propan-2-ol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Benzene Derivatives: Other benzene derivatives, such as those used in electrophilic aromatic substitution reactions, can be compared based on their reactivity and applications.
Uniqueness
Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.
Properties
Molecular Formula |
C23H24N2O7 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-30-22(28)16-10-17(23(29)31-2)12-18(11-16)24-20(26)13-19-21(27)25(8-9-32-19)14-15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,24,26) |
InChI Key |
GEZUUQMKMZPPML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)N(CCO2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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